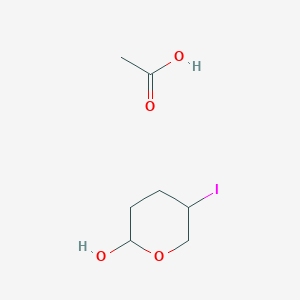
Acetic acid;5-iodooxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-iodooxan-2-ol is a chemical compound with the molecular formula C4H7IO3 This compound is of interest due to its unique structure, which combines the properties of acetic acid and an iodinated oxan-2-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-iodooxan-2-ol typically involves the iodination of oxan-2-ol followed by the introduction of the acetic acid moiety. One common method is the reaction of oxan-2-ol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to form 5-iodooxan-2-ol. This intermediate can then be reacted with acetic anhydride or acetyl chloride to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-iodooxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodinated oxan-2-ol moiety to a hydroxyl group.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;5-iodooxan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of iodinated compounds.
Biology: The compound’s reactivity makes it useful in labeling and tracking biological molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;5-iodooxan-2-ol involves its reactivity due to the presence of both the acetic acid and iodinated oxan-2-ol moieties. The iodine atom can participate in electrophilic substitution reactions, while the acetic acid group can undergo typical carboxylic acid reactions. These properties enable the compound to interact with various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Oxan-2-ol:
Iodoacetic acid: An iodinated carboxylic acid used in biochemical research.
Uniqueness
Acetic acid;5-iodooxan-2-ol is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications
Properties
CAS No. |
645413-14-5 |
|---|---|
Molecular Formula |
C7H13IO4 |
Molecular Weight |
288.08 g/mol |
IUPAC Name |
acetic acid;5-iodooxan-2-ol |
InChI |
InChI=1S/C5H9IO2.C2H4O2/c6-4-1-2-5(7)8-3-4;1-2(3)4/h4-5,7H,1-3H2;1H3,(H,3,4) |
InChI Key |
BGQNATKDOFMFCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(OCC1I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


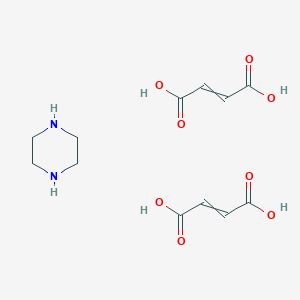
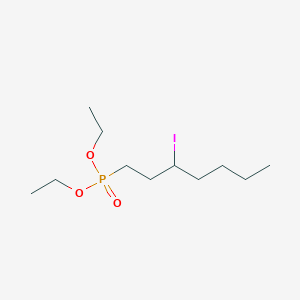
![3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole](/img/structure/B12584691.png)
![Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12584700.png)
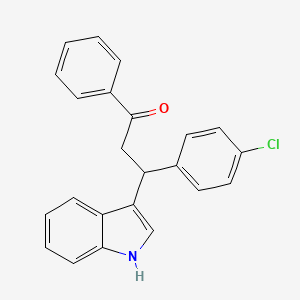

![Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B12584720.png)
![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)
![6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12584741.png)
![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)
![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)
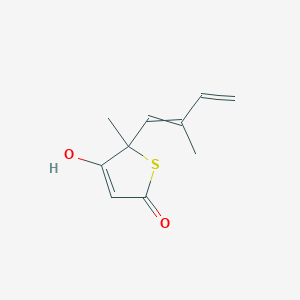

![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
